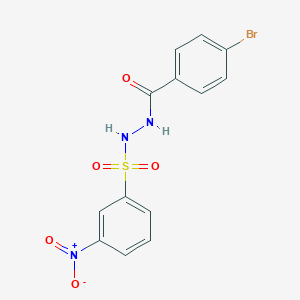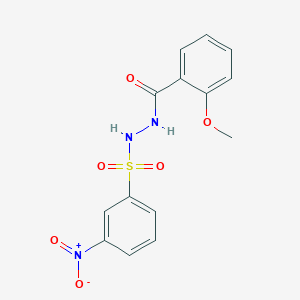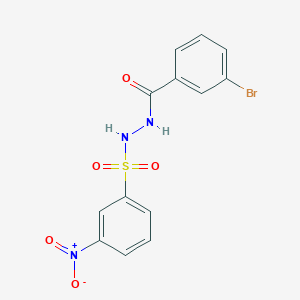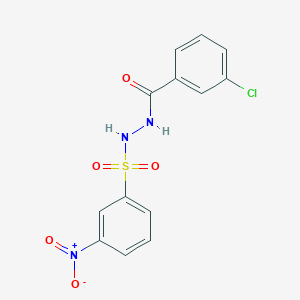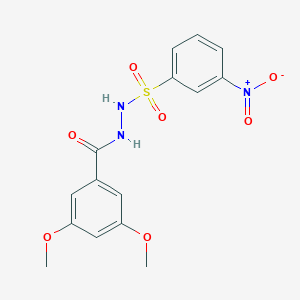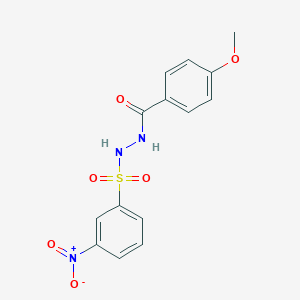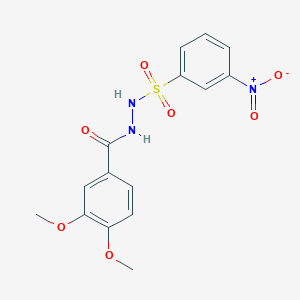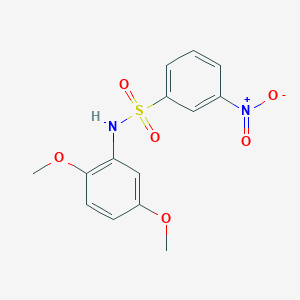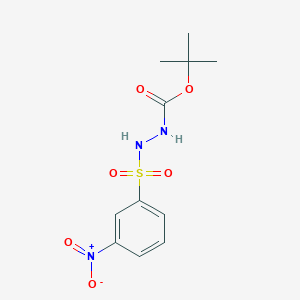![molecular formula C18H19N3O3S B410658 N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410658.png)
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide is a chemical compound with the molecular formula C18H19N3O3S and a molecular weight of 357.42676 g/mol . This compound is known for its unique structure, which includes a benzyloxybenzoyl group and a hydrazino carbothioyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide typically involves the reaction of 2-(benzyloxy)benzoic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with a suitable isothiocyanate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different properties and applications compared to the parent compound.
Scientific Research Applications
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide include other hydrazino carbothioyl derivatives and benzyloxybenzoyl compounds. These compounds share structural similarities but may have different functional groups or substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H19N3O3S/c1-2-16(22)19-18(25)21-20-17(23)14-10-6-7-11-15(14)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23)(H2,19,21,22,25) |
InChI Key |
NDTNSZSYVDPULK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


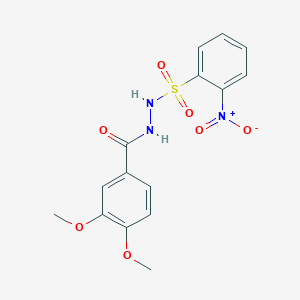
![2-nitro-N'-[methoxy(phenyl)acetyl]benzenesulfonohydrazide](/img/structure/B410577.png)
![N'-[(4-chlorophenyl)acetyl]-4-nitrobenzenesulfonohydrazide](/img/structure/B410578.png)
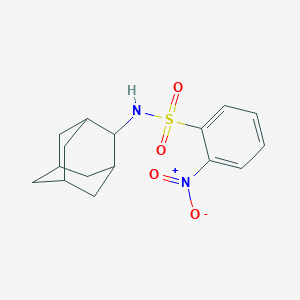
![N'-[(3,4-dimethoxyphenyl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B410584.png)
